N-(prop-2-en-1-yl)pyrrolidine-2-carboxamide
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Overview
Description
N-(prop-2-en-1-yl)pyrrolidine-2-carboxamide is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and diverse applications. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and an amide functional group. The presence of the prop-2-en-1-yl group adds to its unique chemical structure, making it a valuable compound for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(prop-2-en-1-yl)pyrrolidine-2-carboxamide can be achieved through several methods. One common approach involves the reaction of N-substituted piperidines with appropriate reagents to form the desired pyrrolidine-2-carboxamide. This process often includes the formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and oxidation .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of specific oxidants and additives can help in selectively obtaining the desired product .
Chemical Reactions Analysis
Types of Reactions
N-(prop-2-en-1-yl)pyrrolidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like iodine (I2) and tert-butyl hydroperoxide (TBHP). The reaction conditions can vary, but they often involve mild temperatures and specific solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions can lead to the formation of pyrrolidine-2-ones, while substitution reactions can yield various substituted derivatives .
Scientific Research Applications
N-(prop-2-en-1-yl)pyrrolidine-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound has shown potential biological activity, making it a subject of interest in the study of biological processes and drug development.
Medicine: Due to its unique structure, it is being explored for its potential therapeutic applications.
Industry: The compound is used in the development of new materials and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of N-(prop-2-en-1-yl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can act as a photosensitizer, generating reactive oxygen species (ROS) through energy transfer and single electron transfer pathways. These ROS play a crucial role in the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-(prop-2-en-1-yl)pyrrolidine-2-carboxamide include:
Uniqueness
What sets this compound apart from these similar compounds is its unique prop-2-en-1-yl group, which imparts distinct chemical and biological properties. This structural feature allows for diverse applications and makes it a valuable compound for scientific research.
Properties
IUPAC Name |
N-prop-2-enylpyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c1-2-5-10-8(11)7-4-3-6-9-7/h2,7,9H,1,3-6H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZISHWNZSCLKLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1CCCN1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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